molecular formula C13H20NO4- B14117951 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate

Cat. No.: B14117951
M. Wt: 254.30 g/mol
InChI Key: JKPWYFGEQHQKIK-UHFFFAOYSA-M
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Description

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is a spirocyclic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which imparts distinct chemical and physical properties, making it an attractive candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with a carbonylating agent. One common method involves the use of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a precursor. This compound undergoes electrophilic amination with 1-oxa-2-azaspiro[2.5]octane to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are substituted spirocyclic compounds.

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound has been investigated for its potential as a building block in the synthesis of antibacterial drugs.

    Organic Synthesis: It is used in the synthesis of syn-stereodiad building blocks for polyketides, which have antitumor activity.

    Structural Studies: The compound’s unique structure makes it a valuable subject for studying supramolecular aggregation and crystal structures.

    Peptide Synthesis: It serves as a dipeptide building block for peptide synthesis, including the preparation of nonapeptide analogues.

Mechanism of Action

The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, the compound may interact with bacterial enzymes or receptors to exert its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
  • (6R)-5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

Uniqueness

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it an attractive candidate for various applications, particularly in the synthesis of complex organic molecules and medicinal compounds.

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(8-14)7-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1

InChI Key

JKPWYFGEQHQKIK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2C(=O)[O-]

Origin of Product

United States

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